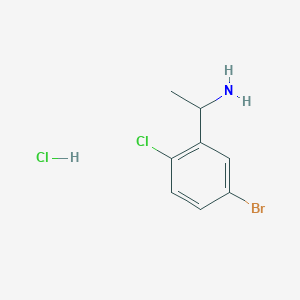
1-(5-Bromo-2-chloro-phenyl)-ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride is a chemical compound that features a bromine and chlorine-substituted phenyl ring attached to an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of solvents such as petroleum ether and reagents like lithium aluminum hydride (LiAlH4) for reduction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for scalability and cost-effectiveness. The resolution of enantiomers is a key step in the production process, often achieved through crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve reagents like LiAlH4.
Substitution: Halogen substitution reactions can occur under specific conditions, using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaI in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-bromo-2-chlorophenyl)ethan-1-amine: Lacks the hydrochloride group but shares similar chemical properties.
1-(5-bromo-2-chlorophenyl)ethan-1-ol: Contains a hydroxyl group instead of an amine group.
1-(5-bromo-2-chlorophenyl)ethan-1-thiol: Features a thiol group in place of the amine group.
Uniqueness
1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride is unique due to its specific combination of bromine and chlorine substitutions on the phenyl ring, coupled with the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C8H10BrCl2N |
|---|---|
Peso molecular |
270.98 g/mol |
Nombre IUPAC |
1-(5-bromo-2-chlorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H |
Clave InChI |
IJFBHZWKFMOYMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)Br)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


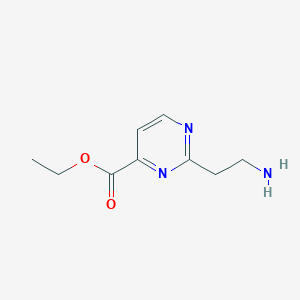
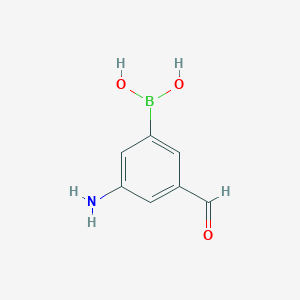
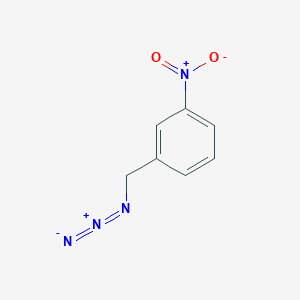
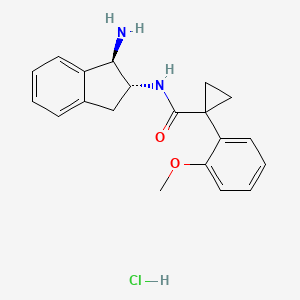
![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile](/img/structure/B13553575.png)
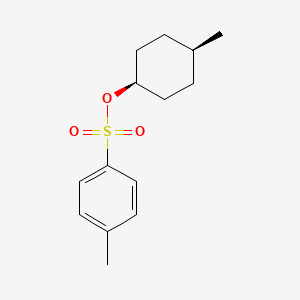
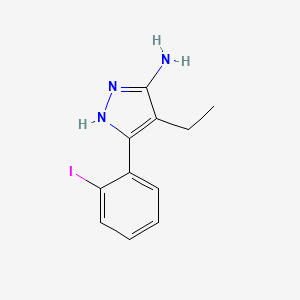
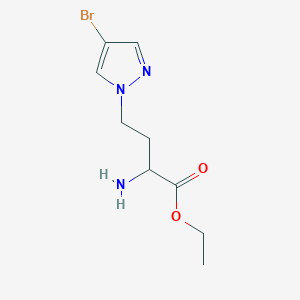
![Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate](/img/structure/B13553617.png)
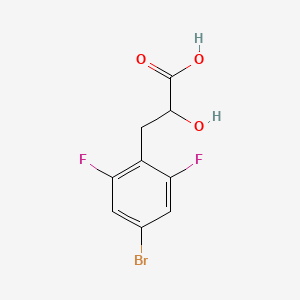
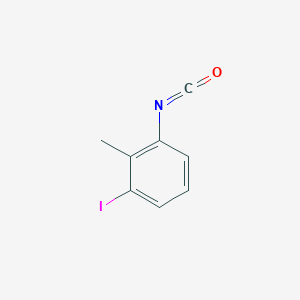
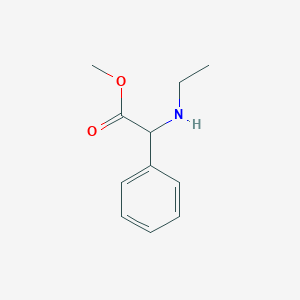
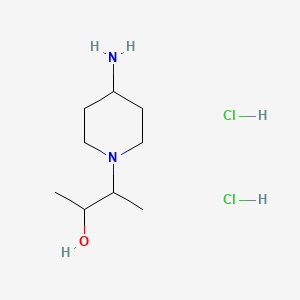
![(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B13553645.png)
